
Propan-2-yl (4-methylcyclohex-1-en-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl (4-methylcyclohex-1-en-1-yl)acetate: is an organic compound with the molecular formula C12H20O2 . It is a colorless liquid known for its pleasant aroma, often used in the fragrance and flavor industry. The compound is also referred to as terpinyl acetate in some contexts .
準備方法
Synthetic Routes and Reaction Conditions
Hydration of Turpentine: One common method involves the hydration of turpentine in the presence of sulfuric acid and a small amount of emulsifier.
Industrial Production: Industrially, the compound can be synthesized by the esterification of terpineol with acetic acid in the presence of an acid catalyst.
化学反応の分析
Types of Reactions
Oxidation: Propan-2-yl (4-methylcyclohex-1-en-1-yl)acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or ethers.
科学的研究の応用
Chemistry
- Used as a precursor in the synthesis of other organic compounds.
- Employed in the study of esterification and hydrolysis reactions.
Biology
- Investigated for its potential antimicrobial properties.
- Studied for its effects on various biological pathways.
Medicine
- Explored for its potential use in pharmaceuticals due to its pleasant aroma and low toxicity.
Industry
- Widely used in the fragrance and flavor industry.
- Utilized as a solvent in the production of various consumer products .
作用機序
Molecular Targets and Pathways
- The compound exerts its effects primarily through its interaction with olfactory receptors, contributing to its use in fragrances.
- It may also interact with microbial cell membranes, leading to its antimicrobial properties.
類似化合物との比較
Similar Compounds
Alpha-terpineol: Similar in structure but differs in the functional group attached to the cyclohexene ring.
Terpinyl acetate: Another name for propan-2-yl (4-methylcyclohex-1-en-1-yl)acetate, highlighting its ester functional group.
Uniqueness
特性
CAS番号 |
919769-05-4 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
propan-2-yl 2-(4-methylcyclohexen-1-yl)acetate |
InChI |
InChI=1S/C12H20O2/c1-9(2)14-12(13)8-11-6-4-10(3)5-7-11/h6,9-10H,4-5,7-8H2,1-3H3 |
InChIキー |
AEQKOVREIHKIEY-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(=CC1)CC(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B14184791.png)
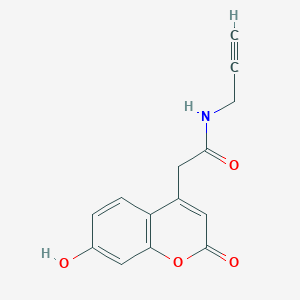
![4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid](/img/structure/B14184819.png)
![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)
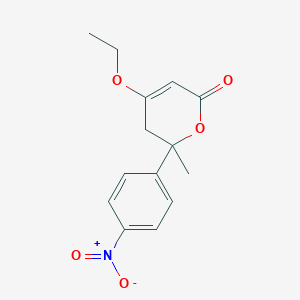
![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
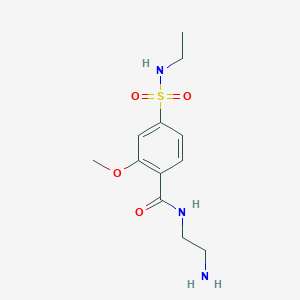
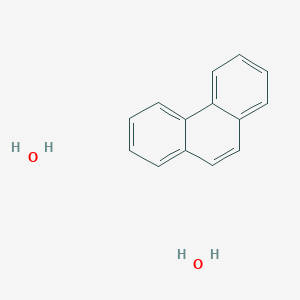
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)

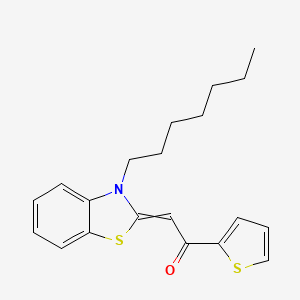
![1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14184862.png)
![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)
